5-Butanamido-2-hydroxybenzoic acid
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Overview
Description
5-Butanamido-2-hydroxybenzoic acid, also known as N-(5-hydroxysalicyloyl)butanamide, is a compound with the molecular formula C11H13NO4 . It is a white crystalline powder. The compound has a molecular weight of 223.22 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic ring with a carboxyl group and a hydroxyl group attached to it . The InChI representation of the molecule is InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-9(13)8(6-7)11(15)16/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16)
.
Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 223.22 g/mol, an XLogP3 of 2.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The topological polar surface area is 86.6 Ų, and the compound has a complexity of 267 .
Scientific Research Applications
Synthesis and Therapeutic Potential
2-hydroxyl-5-butyramidobenzoic acid was synthesized from 5-aminosalicylic acid and butyric acid through a process involving amidation, esterification, and hydrolysis. The synthesized compound exhibited significant therapeutic effects on mucosal damage in rats with acetic acid-induced colitis, suggesting its potential for treating inflammatory bowel diseases (Shi et al., 2009).
Environmental Impact and Degradation
Research has also focused on the environmental impact and degradation processes of parabens, which are structurally related to 5-Butanamido-2-hydroxybenzoic acid. Studies on the photodegradation of parabens indicate efficient degradation under specific conditions, suggesting pathways that might also apply to the degradation of this compound. These studies provide insights into the environmental fate of such compounds and highlight the importance of understanding their degradation mechanisms for environmental protection (Gmurek et al., 2015).
Toxicological Assessments
Toxicological assessments have been conducted on related compounds to evaluate their potential health risks. For instance, studies on butyl paraben, a compound with a similar functional group, have shown it to induce oxidative stress and affect the development of reproductive organs in animal models. These findings underscore the importance of toxicological evaluations for this compound to ensure its safe application in various fields (Kang et al., 2002; Oishi, 2002).
Antioxidant Properties
Further, compounds structurally related to this compound have been explored for their antioxidant properties, which are critical for various biomedical applications. For example, the synthesis and evaluation of new compounds bearing hydroxybenzoic acid moieties have demonstrated significant antioxidant activity, suggesting potential applications of this compound in developing antioxidants for food, cosmetics, and pharmaceuticals (Shakir et al., 2014).
Mechanism of Action
Target of Action
The primary target of 5-Butanamido-2-hydroxybenzoic acid is the cyclooxygenase 2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body.
Mode of Action
This compound interacts with its target, COX-2, by binding to it with greater affinity . This binding inhibits the enzyme’s activity, thereby reducing the production of prostaglandins. As a result, inflammation and pain are alleviated.
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX-2, this compound disrupts this pathway, leading to decreased levels of prostaglandins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level of the environment can affect the compound’s stability and its interaction with COX-2 . Additionally, the presence of other compounds or medications can potentially impact the compound’s effectiveness through drug-drug interactions.
properties
IUPAC Name |
5-(butanoylamino)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-9(13)8(6-7)11(15)16/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUWWPZYZLFNQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640676 |
Source
|
Record name | 5-Butanamido-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93968-81-1 |
Source
|
Record name | 5-Butanamido-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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